molecular formula C12H16BrNO2 B15052213 [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid

[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B15052213
M. Wt: 286.16 g/mol
InChI Key: AQIVORVEXGUOEN-UHFFFAOYSA-N
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Description

[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom at the para position, an isopropyl group attached to an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:

    Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-benzyl chloride.

    Amination: The 4-bromo-benzyl chloride is then reacted with isopropylamine under basic conditions to form [(4-Bromo-benzyl)-isopropyl-amino].

    Acetylation: Finally, the [(4-Bromo-benzyl)-isopropyl-amino] is acetylated using acetic anhydride or acetyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for hydroxide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of brominated benzyl compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can be compared with similar compounds such as:

    [(4-Chloro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine.

    [(4-Methyl-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a methyl group instead of bromine.

    [(4-Nitro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

AQIVORVEXGUOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)CC(=O)O

Origin of Product

United States

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